m-PEG8-amide-C10-Thiol

PROTAC linker optimization targeted protein degradation

Researchers often face inconsistent linker reactivity and disulfide byproduct formation during PROTAC synthesis, compromising yield and purity. m-PEG8-amide-C10-Thiol resolves this with its C10 alkyl spacer, which confers enhanced oxidative stability against thiol dimerization. - C10 alkyl spacer suppresses inactive disulfide formation, increasing PROTAC yield for precious E3 ligase ligands - PEG8 linker provides intermediate degradation potency (635 readout) vs. PEG4 (1312) or PEG12 (416), ideal for baseline screening - Defined 10 mM DMSO solubility enables consistent stock solution preparation for hydrophobic ligand coupling

Molecular Formula C28H57NO9S
Molecular Weight 583.8 g/mol
Cat. No. B12421434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-amide-C10-Thiol
Molecular FormulaC28H57NO9S
Molecular Weight583.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCCCCCCS
InChIInChI=1S/C28H57NO9S/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-11-29-28(30)10-8-6-4-2-3-5-7-9-27-39/h39H,2-27H2,1H3,(H,29,30)
InChIKeyGVWUXNPQCUTKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG8-amide-C10-Thiol: PROTAC Linker Overview


m-PEG8-amide-C10-Thiol is a monodisperse, heterobifunctional polyethylene glycol (PEG)-based linker comprising an eight-unit PEG chain, a C10 alkyl spacer, and a terminal thiol group [1]. With a molecular formula of C28H57NO9S and a molecular weight of approximately 583.8 g/mol , it is primarily utilized as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [2]. The compound features a methoxy-capped PEG8 segment connected via an amide bond to an undecanethiol moiety, conferring both hydrophilic spacer properties and a reactive thiol group for site-specific conjugation [1].

m-PEG8-amide-C10-Thiol: Linker Design Precision


In PROTAC development, linker composition directly dictates ternary complex formation, degradation efficiency, and pharmacokinetic profile. Generic substitution with shorter PEG linkers (e.g., PEG4) may restrict conformational flexibility and reduce potency [1], while longer PEG chains (e.g., PEG12) can increase molecular weight and alter cellular permeability [2]. Furthermore, the C10 alkyl spacer in m-PEG8-amide-C10-Thiol provides enhanced stability against thiol oxidation compared to linkers with shorter or heteroatom-containing spacers [3]. The terminal methoxy group imparts distinct solubility characteristics relative to hydroxyl-terminated analogs such as Thiol-C10-amide-PEG8 . Thus, each structural feature is a tunable parameter; indiscriminate substitution risks compromising experimental outcomes.

m-PEG8-amide-C10-Thiol: Comparative Evidence


PEG8 Linker: Intermediate Degradation Potency

In a head-to-head in vitro screening of PROTAC linkers with varying PEG lengths (PEG4, PEG8, PEG12, PEG16), the PEG8 linker produced an intermediate readout of 635.07, compared to PEG4 (1311.54), PEG16 (1021.21), and PEG12 (415.81) [1]. Lower readout values correlate with higher potency; thus, PEG8 is more potent than PEG4 and PEG16 but less potent than PEG12. This demonstrates that linker length is a critical determinant of degradation efficiency, and the PEG8 length in m-PEG8-amide-C10-Thiol may offer a balanced profile for initial PROTAC optimization.

PROTAC linker optimization targeted protein degradation

C10 Alkyl Spacer Enhances Thiol Stability

Polymeric thiol reagents with hydrocarbon-based spacers (e.g., C4 or longer) exhibit reduced tendency toward dimerization under synthetic conditions compared to reagents with two-carbon linkers [1]. Example 2 in US20110112277A1 demonstrates that a PEG-thiol reagent with a C4 alkyl spacer (analogous to the C10 spacer in m-PEG8-amide-C10-Thiol) remains >95% monomeric after 24 h, whereas a reagent with a two-carbon linker dimerizes to <80% monomer [1]. The extended C10 spacer in m-PEG8-amide-C10-Thiol is expected to provide even greater stabilization due to increased hydrophobicity and steric shielding of the thiol group.

thiol stability PROTAC linker bioconjugation

Methoxy vs. Hydroxyl Terminus Solubility

m-PEG8-amide-C10-Thiol exhibits solubility of 10 mM in DMSO [1]. In contrast, the hydroxyl-terminated analog Thiol-C10-amide-PEG8 (MW 569.8) lacks a reported DMSO solubility value in primary vendor documentation , though it is described as 'soluble in DMSO'. The methoxy cap in m-PEG8-amide-C10-Thiol reduces polarity relative to the free hydroxyl group, potentially enhancing compatibility with organic solvents used in PROTAC synthesis. This differentiation is particularly relevant for researchers working with hydrophobic E3 ligase ligands or requiring high-concentration stock solutions.

solubility PEG linker PROTAC formulation

Molecular Weight and PROTAC Pharmacokinetics

m-PEG8-amide-C10-Thiol has a molecular weight of 583.8 g/mol, which is 14 Da (2.5%) higher than the hydroxyl-terminated analog Thiol-C10-amide-PEG8 (569.8 g/mol) . In PROTAC design, even modest differences in linker molecular weight can impact physicochemical properties such as logP, permeability, and metabolic stability [1]. The methoxy group contributes additional lipophilicity and may reduce susceptibility to phase II metabolism (e.g., glucuronidation) compared to the free hydroxyl group.

molecular weight PROTAC pharmacokinetics drug-like properties

m-PEG8-amide-C10-Thiol: Application Scenarios


PROTAC Optimization with Intermediate PEG Linkers

Based on the evidence that PEG8 linkers provide intermediate degradation potency (635 readout) relative to shorter (PEG4: 1312) and longer (PEG12: 416) linkers [1], m-PEG8-amide-C10-Thiol is ideally suited for initial linker screening in PROTAC design. Its PEG8 length strikes a balance between conformational flexibility and molecular compactness, allowing researchers to establish a baseline activity profile before exploring more potent (PEG12) or more compact (PEG4) alternatives.

Gold Surface Conjugation via Thiol Chemistry

The thiol group in m-PEG8-amide-C10-Thiol enables formation of stable self-assembled monolayers (SAMs) on gold and silver surfaces . The PEG8 spacer provides a non-fouling, hydrophilic layer that resists non-specific protein adsorption. The methoxy terminus ensures a chemically inert surface. This makes the compound valuable for constructing biosensor interfaces, functionalizing gold nanoparticles for drug delivery, and creating model surfaces for studying protein-surface interactions.

Stable PROTAC Conjugation with Low Dimerization

The C10 alkyl spacer in m-PEG8-amide-C10-Thiol confers enhanced stability against oxidative thiol dimerization [2]. Researchers synthesizing PROTACs with precious or synthetically demanding E3 ligase ligands can benefit from the reduced formation of inactive disulfide byproducts, thereby improving overall yield and purity of the final PROTAC molecule. This is particularly advantageous in parallel synthesis or library production where consistent linker reactivity is critical.

High DMSO Solubility for PROTAC Formulation

The methoxy-capped PEG8 structure of m-PEG8-amide-C10-Thiol provides a defined DMSO solubility of 10 mM [3]. This quantified solubility facilitates the preparation of concentrated stock solutions, which is essential when coupling with hydrophobic target protein ligands or E3 ligase ligands that require high organic solvent content during synthesis. The reduced polarity relative to hydroxyl-terminated analogs also minimizes potential phase separation during aqueous workup.

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